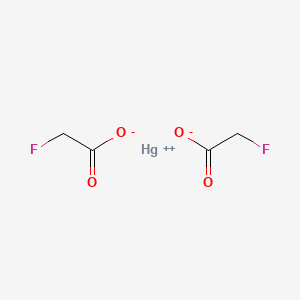

Mercury (II) fluoroacetate

Description

Mercury(II) fluoroacetate (Hg(CH₂FCOO)₂) is a mercury salt of fluoroacetic acid, combining the high toxicity of mercury with the metabolic disruption caused by fluoroacetate. Mercury(II) salts, such as mercury(II) sulfate (HgSO₄), are known for their use in laboratory syntheses and catalytic roles . Fluoroacetate, on the other hand, is notorious for inhibiting aconitase in the tricarboxylic acid (TCA) cycle, leading to citrate accumulation and cellular toxicity . The combination of mercury and fluoroacetate likely results in a compound with dual toxicity mechanisms, though its practical applications remain niche compared to other fluoroacetate salts.

Properties

CAS No. |

63905-89-5 |

|---|---|

Molecular Formula |

C4H4F2HgO4 |

Molecular Weight |

354.66 g/mol |

IUPAC Name |

2-fluoroacetate;mercury(2+) |

InChI |

InChI=1S/2C2H3FO2.Hg/c2*3-1-2(4)5;/h2*1H2,(H,4,5);/q;;+2/p-2 |

InChI Key |

OBZWHGFOMFLASW-UHFFFAOYSA-L |

Canonical SMILES |

C(C(=O)[O-])F.C(C(=O)[O-])F.[Hg+2] |

Related CAS |

144-49-0 (Parent) |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercury (II) fluoroacetate can be synthesized through the reaction of mercury (II) oxide with fluoroacetic acid. The reaction typically occurs under controlled conditions to ensure the safe handling of the toxic materials involved. The general reaction is as follows:

HgO+2CH2FCOOH→Hg(CH2FCOO)2+H2O

Industrial Production Methods

Industrial production of mercury (II) fluoroacetate involves similar synthetic routes but on a larger scale. The process requires stringent safety measures due to the toxicity of both the reactants and the product. The use of specialized equipment to handle and contain mercury vapors and fluoroacetic acid is essential to prevent environmental contamination and ensure worker safety.

Chemical Reactions Analysis

Types of Reactions

Mercury (II) fluoroacetate undergoes various chemical reactions, including:

Oxidation: Mercury (II) can be oxidized to form mercury (II) oxide.

Reduction: Mercury (II) can be reduced to elemental mercury.

Substitution: The fluoroacetate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Reagents such as oxygen or hydrogen peroxide can be used to oxidize mercury (II) fluoroacetate.

Reduction: Reducing agents like sodium borohydride or zinc can reduce mercury (II) to elemental mercury.

Substitution: Nucleophiles such as hydroxide ions or amines can substitute the fluoroacetate group.

Major Products Formed

Oxidation: Mercury (II) oxide.

Reduction: Elemental mercury.

Substitution: Various substituted mercury compounds depending on the nucleophile used.

Scientific Research Applications

Mercury (II) fluoroacetate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

Biology: Studied for its effects on biological systems, particularly its toxicity and interaction with enzymes.

Medicine: Investigated for potential therapeutic applications, although its high toxicity limits its use.

Industry: Utilized in the production of certain specialized chemicals and materials.

Mechanism of Action

The mechanism of action of mercury (II) fluoroacetate involves its interaction with biological molecules, particularly enzymes. The compound inhibits the enzyme aconitase in the tricarboxylic acid cycle, leading to the accumulation of toxic intermediates and disruption of cellular metabolism. This inhibition is due to the formation of a stable complex between mercury (II) and the enzyme, preventing its normal function.

Comparison with Similar Compounds

Sodium Fluoroacetate (CH₂FCOONa)

Toxicity and Mechanism :

- Sodium fluoroacetate (commonly known as "1080") is a potent rodenticide and pesticide. Its toxicity arises from fluoroacetate's conversion to fluorocitrate, which irreversibly inhibits aconitase, halting cellular energy production .

Degradation :

- Sodium fluoroacetate is degraded aerobically by bacteria like Moraxella spp. via hydrolytic defluorination to glycolate .

- Mercury(II) fluoroacetate’s degradation is more complex, as mercury inhibits microbial activity. Anaerobic degradation, as seen in Synergistetes strain MFA1 for fluoroacetate , may be less effective due to mercury’s toxicity.

Mercury(II) Trifluoroacetate (Hg(CF₃COO)₂)

Chemical Stability :

- Trifluoroacetate (CF₃COO⁻) is more electronegative and chemically inert than fluoroacetate (CH₂FCOO⁻), making mercury(II) trifluoroacetate a stronger Lewis acid catalyst in organic reactions .

- Mercury(II) fluoroacetate, with a less stable fluorinated group, may exhibit higher reactivity in hydrolysis or redox reactions.

Other Metal Fluoroacetates

Potassium and Silver Fluoroacetate :

- Potassium fluoroacetate shares sodium fluoroacetate’s toxicity profile but is less commonly used.

- Silver fluoroacetate (AgCH₂FCOO) is mentioned in as a precursor in the Hundsdiecker reaction to synthesize fluoromethyl iodide. Mercury(II) fluoroacetate may play analogous roles in halogenation reactions.

Stability and Reactivity :

- Mercury(II) fluoroacetate is expected to be less stable than alkali metal salts due to mercury’s propensity to form complexes or decompose under heat or light.

Key Data Tables

Table 1: Toxicity Comparison

| Compound | LD₅₀ (Oral, Rats) | Primary Toxic Mechanism | Environmental Persistence |

|---|---|---|---|

| Sodium fluoroacetate | 0.2–2 mg/kg | Aconitase inhibition | Moderate (biodegradable) |

| Mercury(II) fluoroacetate* | <1 mg/kg (est.) | Dual: Aconitase + Mercury toxicity | High (mercury persistence) |

| Mercury(II) trifluoroacetate | Not reported | Mercury toxicity | High |

*Estimated based on component toxicities.

Biological Activity

Mercury (II) fluoroacetate, a compound of significant concern due to its toxicity and biological activity, has implications for both environmental health and animal welfare. This article delves into its biological effects, mechanisms of action, and relevant case studies.

Mercury (II) fluoroacetate is a mercury salt of fluoroacetic acid, known for its potent toxicity. The compound interferes with metabolic processes by inhibiting key enzymes in the citric acid cycle, particularly aconitase. This inhibition leads to the accumulation of citric acid, which can result in severe physiological disturbances, including convulsions and potential cardiac failure .

| Property | Value |

|---|---|

| Chemical Formula | Hg(CF₂COO)₂ |

| Molecular Weight | 292.59 g/mol |

| Solubility in Water | Low (varies) |

| Toxicity Level | Highly toxic |

Biological Activity and Toxicity

The biological activity of mercury (II) fluoroacetate is primarily characterized by its acute toxicity in mammals. It is absorbed through various routes including ingestion, inhalation, and dermal exposure. The toxicological effects include:

- Neurological Symptoms : Nausea, vomiting, diarrhea, and abdominal pain are common initial symptoms. Severe cases may lead to hallucinations, muscle twitching, convulsions, and arrhythmias .

- Organ Toxicity : Target organs include the heart, lungs, liver, kidneys, testes, and central nervous system. High doses can cause death due to cardiac or respiratory failure .

1. Cattle Poisoning Incidents

A retrospective study analyzed 1199 cases of cattle poisoning in California, identifying mercury (II) fluoroacetate as a significant cause of intoxication. The study noted that 13.5% of cases were attributed to various toxins including mercury compounds. Symptoms observed included respiratory distress and neurological signs consistent with mercury poisoning .

2. Human Exposure Cases

Reports indicate that exposure to mercury (II) fluoroacetate can occur through accidental ingestion or occupational hazards. In one documented case, a worker exposed to the compound exhibited severe gastrointestinal symptoms followed by neurological impairment. Medical interventions included supportive care and monitoring for organ dysfunction .

Research Findings

Recent studies have highlighted the biochemical pathways affected by mercury (II) fluoroacetate:

Q & A

Q. What are the established synthesis pathways for Mercury (II) fluoroacetate, and what analytical methods validate its purity?

Mercury (II) fluoroacetate can be synthesized by reacting mercury(II) oxide (HgO) with fluoroacetic acid under controlled anhydrous conditions. Key steps include maintaining stoichiometric ratios and inert gas environments to prevent hydrolysis or oxidation. Purity validation employs techniques like nuclear magnetic resonance (¹⁹F NMR) to confirm the absence of unreacted precursors or degradation products (e.g., free fluoride ions). X-ray diffraction (XRD) and mass spectrometry (MS) are critical for structural confirmation .

Q. How does Mercury (II) fluoroacetate exert its toxicity at the molecular level?

The compound’s toxicity arises from fluoroacetate’s metabolic conversion to fluorocitrate, which irreversibly inhibits aconitase in the tricarboxylic acid (TCA) cycle. This disrupts cellular ATP production, leading to systemic energy deficits. Mercury’s high sulfur affinity exacerbates toxicity by binding to thiol groups in enzymes like glutathione reductase, amplifying oxidative stress .

Q. What are the primary detection methods for Mercury (II) fluoroacetate in environmental samples?

Gas chromatography-mass spectrometry (GC-MS) is preferred for quantifying fluoroacetate derivatives, while inductively coupled plasma mass spectrometry (ICP-MS) detects mercury. Coupling these methods with solid-phase extraction improves sensitivity in complex matrices like soil or biological tissues .

Advanced Research Questions

Q. How can researchers resolve contradictions in species-specific toxicity data for Mercury (II) fluoroacetate?

Discrepancies in toxicity thresholds (e.g., LD₅₀ values) across species often stem from metabolic differences in fluoroacetate processing. For instance, rodents exhibit higher fluoroacetate dehydrogenase activity, enabling partial detoxification. Experimental designs should include:

- Comparative enzymology assays to quantify metabolic pathway efficiency.

- Interspecies pharmacokinetic modeling (e.g., half-life comparisons in rabbits vs. sheep) .

- Standardized purity controls , as impurities like free Hg²⁺ or fluoride can confound results .

Q. What methodologies elucidate the environmental persistence and degradation pathways of Mercury (II) fluoroacetate?

- Stoichiometric tracking : Use ¹⁹F NMR to monitor fluoroacetate degradation products (e.g., acetate and fluoride) in microbial cultures (e.g., Synergistetes spp.) .

- Isotopic labeling : Trace ¹³C/¹⁴C-labeled fluoroacetate in soil microcosms to identify degradation intermediates.

- Enzymatic profiling : Screen for fluoroacetate dehalogenase activity in environmental isolates, which cleaves C-F bonds .

Q. How can researchers mitigate confounding variables in in vitro studies of Mercury (II) fluoroacetate’s neurotoxicity?

- Chelation controls : Introduce thiol-based chelators (e.g., dimercaptosuccinic acid) to isolate mercury’s contribution from fluoroacetate’s effects.

- Metabolomic profiling : Use high-resolution LC-MS to distinguish fluorocitrate accumulation from oxidative stress markers (e.g., malondialdehyde).

- pH/temperature standardization : Mercury (II) fluoroacetate hydrolyzes rapidly in acidic or high-temperature conditions, requiring strict buffering (pH 7–8) and refrigeration .

Methodological Recommendations

- Controlled hydrolysis studies : Use deuterated solvents (D₂O) to track Hg-F bond stability via ¹⁹F NMR .

- Cross-species validation : Pair in vitro hepatocyte assays with in vivo rodent models to reconcile metabolic disparities .

- Ecotoxicology frameworks : Assess bioaccumulation in aquatic food webs using stable isotope tracers (e.g., ²⁰²Hg) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.